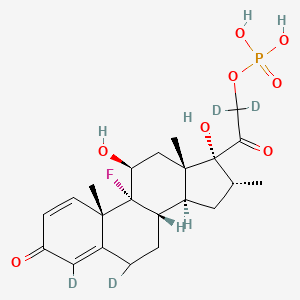

Dexamethasone phosphate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30FO8P |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |

InChI Key |

VQODGRNSFPNSQE-SOEBWSEYSA-N |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dexamethasone Phosphate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) phosphate (B84403) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Its deuterated analog, Dexamethasone phosphate-d4, serves as an invaluable tool in analytical and research settings, primarily as an internal standard for mass spectrometry-based quantification of dexamethasone and its phosphate ester. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties, enabling precise and accurate measurements in complex biological matrices. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis methodology, a validated analytical protocol for its use, and an exploration of the intricate glucocorticoid receptor signaling pathway through which dexamethasone exerts its pharmacological effects.

Physicochemical Properties

This compound is a stable, isotopically labeled form of dexamethasone phosphate. The deuterium atoms are strategically placed to ensure stability and prevent exchange under typical experimental conditions. A summary of its key physicochemical properties, alongside those of its non-deuterated counterpart, is presented below for comparative analysis.

| Property | This compound | Dexamethasone Phosphate[1] |

| IUPAC Name | [1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate[2] | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

| Molecular Formula | C22H26D4FO8P | C22H30FO8P |

| Molecular Weight | 476.5 g/mol [2] | 472.4 g/mol [1] |

| Monoisotopic Mass | 476.19134005 Da[2] | 472.16623307 Da[1] |

| CAS Number | Not available | 312-93-6 |

| Appearance | White to off-white solid | White to practically white powder |

| Solubility | Soluble in methanol, DMSO | Soluble in water |

| Storage | -20°C for long-term storage | Room temperature or as specified |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the deuteration of a suitable dexamethasone precursor, followed by phosphorylation. The following protocol is a representative method adapted from general procedures for steroid deuteration and phosphorylation.

Experimental Protocol: Synthesis of Dexamethasone-d4 and subsequent phosphorylation

Part A: Deuteration of Dexamethasone

-

Preparation of Deuterated Reagent: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D2O) is prepared (e.g., 5% w/v).

-

Deuterium Exchange: Dexamethasone is dissolved in an appropriate solvent (e.g., deuterated methanol, MeOD). The NaOD/D2O solution is added, and the mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) to allow for the exchange of protons at the C4, C6, and C21 positions with deuterium.

-

Neutralization and Extraction: The reaction is quenched by the addition of a weak acid (e.g., ammonium (B1175870) chloride in D2O). The deuterated dexamethasone (Dexamethasone-d4) is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Part B: Phosphorylation of Dexamethasone-d4

-

Reaction Setup: Dexamethasone-d4 is dissolved in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -40°C to -35°C).[3]

-

Phosphorylating Agent Addition: A phosphorylating agent, such as pyrophosphoryl chloride, is added dropwise to the cooled solution.[3] The reaction mixture is stirred at this temperature for a defined period (e.g., 1-2 hours).

-

Quenching and Workup: The reaction is quenched by the slow addition of purified water. The mixture is then neutralized with a base, such as sodium bicarbonate solution.

-

Isolation and Purification: The aqueous layer is separated and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified, and the this compound is extracted with a suitable organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or chromatography.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Analytical Methodology: Quantification by LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of dexamethasone and its phosphate ester in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of Dexamethasone using this compound Internal Standard

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.

-

Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both dexamethasone and Dexamethasone-d4.

-

Dexamethasone: e.g., m/z 393.2 → 373.2

-

Dexamethasone-d4: e.g., m/z 397.2 → 377.2

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

| Parameter | Typical Value/Condition |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Dexamethasone) | 393.2 → 373.2 |

| MRM Transition (Dexamethasone-d4) | 397.2 → 377.2 |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Workflow for Bioanalytical Quantification

References

A Comprehensive Technical Guide to Dexamethasone Phosphate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to Dexamethasone (B1670325) Phosphate-d4. It is intended to serve as a valuable resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identification

Dexamethasone phosphate-d4 is the deuterated form of Dexamethasone phosphate (B84403), a synthetic glucocorticoid. The deuterium (B1214612) labeling is a critical tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous and non-labeled administered drug.

Below is a summary of the key chemical identifiers for this compound and its non-deuterated analog.

| Identifier | This compound | Dexamethasone Phosphate |

| Molecular Formula | C22H26D4FO8P[1] | C22H30FO8P[2][3][4] |

| Molecular Weight | 476.47 g/mol [1] | 472.4 g/mol [3][4] |

| IUPAC Name | [1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate[2] | (11beta,16alpha)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl dihydrogen phosphate[4] |

| SMILES String | [2H]C1C[C@H]2[C@@H]3C--INVALID-LINK--C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O">C@HC[2] | C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)--INVALID-LINK--C[C@]2(C)[C@]1(C(=O)COP(=O)(O)O)O[3] |

| InChI Key | Not explicitly found for d4, but related to the non-deuterated form. | VQODGRNSFPNSQE-CXSFZGCWSA-N[3] |

| PubChem CID | 131709024[2] | 9400[4] |

Mechanism of Action

Dexamethasone, the active form of Dexamethasone phosphate, is a potent glucocorticoid that exerts its effects by binding to glucocorticoid receptors (GR)[5][6]. This interaction leads to a cascade of events that ultimately modulate gene expression, resulting in anti-inflammatory and immunosuppressive actions[5][6].

The mechanism can be summarized as follows:

-

Cellular Entry and Receptor Binding: Dexamethasone, being lipophilic, readily crosses the cell membrane and binds to the glucocorticoid receptor in the cytoplasm, forming a ligand-receptor complex[5].

-

Nuclear Translocation: This complex then translocates into the nucleus.

-

Gene Regulation: In the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes[5].

The signaling pathway is illustrated in the diagram below.

Caption: Glucocorticoid receptor signaling pathway for Dexamethasone.

Experimental Protocols

A one-step method for the preparation of Dexamethasone sodium phosphate has been described, which can be adapted for the synthesis of the deuterated analog.[7][8]

Materials:

-

Dexamethasone (or Dexamethasone-d4)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Pyrophosphoryl chloride

-

Purified water

-

Sodium hydroxide (B78521) solution

-

Activated carbon

Procedure:

-

Add 2000 mL of anhydrous THF to a reaction vessel, followed by 392g (1.0 mol) of Dexamethasone. Stir to disperse and cool the mixture to -50°C.

-

Slowly add 755g (3.0 mol) of pyrophosphoryl chloride dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for 1 hour. Monitor the reaction to ensure the residual Dexamethasone is ≤1.0%.

-

Add 1000 mL of purified water for hydrolysis and slowly warm the mixture to room temperature with thorough stirring.

-

Add 1500 mL of toluene and allow the phases to separate. Collect the organic (oil) phase.

-

To the toluene phase, add sodium hydroxide solution dropwise to adjust the pH to 10. Allow the phases to separate and collect the aqueous phase.

-

Add activated carbon to the aqueous phase and stir for 30 minutes for decolorization, then filter.

-

Add acetone (equal in volume to the sodium hydroxide solution used) to the filtrate to induce crystallization.

-

Allow the crystals to grow, then collect them by centrifugation and dry to obtain Dexamethasone sodium phosphate.

The workflow for this synthesis is depicted below.

Caption: Workflow for the one-step synthesis of Dexamethasone Sodium Phosphate.

Several HPLC methods have been developed for the analysis of Dexamethasone and Dexamethasone phosphate in various matrices.[9][10][11][12] Below is a representative protocol.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile (B52724) and water (or a buffered aqueous solution)

-

This compound standard

-

Sample for analysis

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). Sonicate for 20 minutes and filter through a 0.45 µm filter.[9]

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Preparation: Prepare the sample by dissolving or extracting it in a suitable solvent to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound based on the peak area and the calibration curve.

The general workflow for HPLC analysis is illustrated below.

Caption: General workflow for HPLC analysis of this compound.

Physicochemical and Pharmacokinetic Data

The following table summarizes key physicochemical and pharmacokinetic parameters for Dexamethasone and its phosphate form.

| Parameter | Value | Reference |

| Dexamethasone Solubility in Water | 100 µg/mL (lipophilic) | [13] |

| Dexamethasone Sodium Phosphate Solubility in Water | Freely soluble (100-1000 mg/mL) | [12] |

| Dexamethasone Plasma Protein Binding | ~77% | [6] |

| Dexamethasone Terminal Half-life (oral) | 4 hours (± 18%) | [6] |

| Dexamethasone Metabolism | Primarily by CYP3A4 | [6] |

| Dexamethasone pKa (phosphate groups) | 1.89 and 6.4 | [12] |

| Dexamethasone-d4 Purity | ≥99% deuterated forms (d1-d4) | [14] |

| Dexamethasone-d4 Storage | -20°C | [14] |

This guide provides a foundational understanding of this compound for scientific and research applications. For further details, it is recommended to consult the cited literature.

References

- 1. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. This compound | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Dexamethasone Phosphate | C22H30FO8P | CID 9400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Process for preparing dexamethasone sodium phosphate by one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN112094311B - Process for preparing dexamethasone sodium phosphate by one-step method - Google Patents [patents.google.com]

- 9. public.pensoft.net [public.pensoft.net]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. ekjo.org [ekjo.org]

- 12. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Dexamethasone Phosphate-d4: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Dexamethasone (B1670325) phosphate-d4, a deuterated analog of Dexamethasone phosphate (B84403). It is intended to serve as a technical resource, offering detailed data, experimental methodologies, and an exploration of its biological mechanism of action.

Core Physical and Chemical Properties

Dexamethasone phosphate-d4 is the deuterium-labeled form of Dexamethasone phosphate, a synthetic glucocorticoid. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantification in mass spectrometry-based analyses.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₆D₄FO₈P[2] |

| Molecular Weight | 476.47 g/mol [2] |

| CAS Number | 312-93-6 (unlabeled)[3] |

| Appearance | Typically a solid at room temperature[2] |

| Solubility | May be soluble in DMSO, H₂O, Ethanol, and DMF[2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[2] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[2] |

| XLogP3 | 0.1[4] |

Experimental Protocols for Characterization

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and quantity.

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of Dexamethasone phosphate in various matrices. A typical protocol involves:

-

Column: A Phenomenex ODS(3) column (250 mm x 4.6 mm i.d., 5 µm) or equivalent reversed-phase column is suitable.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as 5mmol/l ammonium (B1175870) acetate (B1210297) (23:77 v/v), is commonly used.[5]

-

Flow Rate: A standard flow rate is 1.0 ml/min.[5]

-

Detection: UV detection at a wavelength of 245 nm is appropriate for quantification.[5]

-

Sample Preparation: Samples, such as those from biological fluids, are typically prepared by protein precipitation followed by centrifugation.[6]

Caption: A typical workflow for the analysis of Dexamethasone phosphate using HPLC.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection, particularly in complex biological matrices, LC-MS/MS is the method of choice.

-

Chromatography: The HPLC conditions are generally similar to those described above, serving to separate the analyte from matrix components before introduction to the mass spectrometer.[6]

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for detecting Dexamethasone and its phosphate ester.[6]

-

Mass Analysis: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both this compound (as the internal standard) and the unlabeled analyte. This provides high specificity and accurate quantification.[6]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and isotopic labeling of this compound.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as deuterium oxide (D₂O).[7]

-

Analysis: Both ¹H and ¹⁹F NMR spectra can be acquired.[7] ¹H NMR provides information on the proton environment, while ¹⁹F NMR is useful for observing the fluorine atom in the molecule. The presence and location of deuterium atoms can be inferred from the absence of corresponding proton signals in the ¹H NMR spectrum.

Mechanism of Action and Signaling Pathway

The biological effects of Dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR).[8][9] Dexamethasone phosphate itself is a prodrug that is converted to the active form, Dexamethasone, in the body.[10]

The mechanism of action can be broadly categorized as genomic and non-genomic.[10] The genomic pathway is the most well-characterized:

-

Binding and Translocation: As a lipophilic molecule, Dexamethasone diffuses across the cell membrane and binds to the GR in the cytoplasm, which is part of a multiprotein complex.[9][11] This binding causes a conformational change, leading to the dissociation of chaperone proteins.[9]

-

Nuclear Translocation: The activated Dexamethasone-GR complex translocates into the nucleus.[8][9]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8][9]

-

Transactivation: The binding to GREs can increase the transcription of anti-inflammatory genes, such as those for lipocortin-1.[9][11]

-

Transrepression: The Dexamethasone-GR complex can also interfere with the function of other transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[9]

-

This regulation of gene expression is central to the anti-inflammatory and immunosuppressive effects of Dexamethasone.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation and determination of dexamethasone sodium phosphate in cochlear perilymph fluid by liquid chromatography with ultraviolet monitoring and electrospray ionization mass spectrometry characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone and dexamethasone phosphate detected by 1H and 19F NMR spectroscopy in the aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 10. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Quality Landscape of Deuterated Steroids: A Technical Guide to the Certificate of Analysis for Dexamethasone Phosphate-d4

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality and characterization of active pharmaceutical ingredients (APIs) and their deuterated analogues are paramount. This guide provides an in-depth technical overview of the Certificate of Analysis (CoA) for Dexamethasone phosphate-d4, a crucial document that ensures the identity, purity, and quality of this stable isotope-labeled internal standard. Understanding the data presented in a CoA is essential for regulatory compliance, accurate experimental results, and the overall integrity of drug development programs.

Quantitative Data Summary

A Certificate of Analysis for this compound presents a comprehensive summary of its quality attributes. The following tables outline the typical quantitative data found, compiled from various supplier and regulatory documents. These values are representative and may vary between different batches and manufacturers.

Table 1: Identification and Physicochemical Properties

| Parameter | Typical Specification |

| Molecular Formula | C₂₂H₂₆D₄FO₈P |

| Molecular Weight | ~476.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, water, and ethanol |

Table 2: Purity and Impurity Profile

| Test | Method | Typical Specification |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |

| Purity (by ¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure |

| Isotopic Enrichment | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation |

| Water Content | Karl Fischer Titration | ≤ 5.0% |

| Residual Solvents | Gas Chromatography (GC) | Complies with USP <467> |

| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Complies with USP <232> |

Experimental Protocols

The analytical methods cited in a Certificate of Analysis are critical for verifying the quality of this compound. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the purity of this compound by separating it from any related substances or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Procedure: A solution of the this compound sample is prepared in a suitable solvent and injected into the HPLC system. The retention time and peak area of the main peak are compared to that of a reference standard to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and to assess the position and extent of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Procedure: A solution of the sample is prepared and placed in the NMR spectrometer. ¹H NMR is used to observe the proton signals, and the absence or significant reduction of signals at the deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Isotopic Enrichment

-

Objective: To determine the isotopic enrichment of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The relative intensities of the ions corresponding to the deuterated and non-deuterated species are used to calculate the percentage of deuterium incorporation.

Karl Fischer Titration for Water Content

-

Objective: To quantify the amount of water present in the sample.

-

Instrumentation: A Karl Fischer titrator.

-

Procedure: A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Visualizing Key Processes

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow involved in generating a Certificate of Analysis for a pharmaceutical compound like this compound.

Caption: A typical workflow for generating a Certificate of Analysis.

Glucocorticoid Receptor Signaling Pathway

Dexamethasone, a potent glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor.[1][2][3] Upon binding to a ligand like dexamethasone, the cytoplasmic GR translocates to the nucleus where it regulates gene expression.[3]

Caption: The classical glucocorticoid receptor signaling pathway.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Dexamethasone Phosphate-d4: Molecular Weight, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and analysis of Dexamethasone (B1670325) phosphate-d4, a deuterated analog of the widely used corticosteroid, Dexamethasone phosphate (B84403). This document will be of value to researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize isotopically labeled standards for quantitative analysis.

Core Data Presentation

The incorporation of deuterium (B1214612) atoms into the Dexamethasone phosphate molecule results in a predictable increase in its molecular weight. The table below summarizes the key quantitative data for both the deuterated and undeuterated forms.

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Dexamethasone phosphate | C₂₂H₃₀FO₈P | 472.44[1][2] | 472.16623307 |

| Dexamethasone phosphate-d4 | C₂₂H₂₆D₄FO₈P | 476.47[3] | 476.19134005[4] |

Experimental Protocols: Molecular Weight Determination

The definitive method for determining the molecular weight of this compound and confirming its isotopic enrichment is mass spectrometry. The following is a generalized protocol based on established methods for the analysis of corticosteroids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately determine the mass-to-charge ratio (m/z) of this compound and its undeuterated counterpart, thereby confirming its molecular weight.

Materials and Reagents:

-

This compound reference standard

-

Dexamethasone phosphate reference standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a precise amount of this compound and Dexamethasone phosphate reference standards.

-

Prepare individual stock solutions by dissolving the standards in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).

-

From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of corticosteroids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to ensure good separation and peak shape. The gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume, typically 5-10 µL, of the working solution is injected.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of dexamethasone and its phosphate ester.

-

Scan Mode: For accurate mass determination, a full scan in a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is ideal. For a triple quadrupole instrument, a product ion scan can be used to identify characteristic fragment ions.

-

MRM Transitions (for quantitative analysis): For Dexamethasone, a common transition is m/z 393.2 → 373.2. For Dexamethasone phosphate, the precursor ion will be at a higher m/z. For this compound, the precursor and product ions will be shifted by +4 Da.

-

-

Data Analysis:

-

The mass spectrum of the eluting peak corresponding to each compound is analyzed.

-

The monoisotopic mass of the protonated molecule [M+H]⁺ is determined.

-

The observed mass is compared to the theoretical calculated mass to confirm the identity and molecular weight of the compound. The high-resolution mass measurement should be within a few parts per million (ppm) of the theoretical value.

-

Biological Context: Glucocorticoid Receptor Signaling Pathway

Dexamethasone phosphate exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The phosphate group is cleaved in vivo, releasing the active dexamethasone. The binding of dexamethasone to the cytoplasmic GR initiates a signaling cascade that leads to changes in gene expression.

This diagram illustrates the genomic mechanism of action of dexamethasone. Upon entering the cell, dexamethasone binds to the glucocorticoid receptor complex in the cytoplasm, leading to the dissociation of heat shock proteins (HSP). The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory pathways, such as those mediated by NF-κB.

References

- 1. ibl-international.com [ibl-international.com]

- 2. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]

- 3. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dexamethasone Phosphate-d4 for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on Dexamethasone (B1670325) phosphate-d4. This document elucidates its chemical properties, synthesis, and applications, with a particular focus on its role as an internal standard in analytical chemistry.

Core Concepts: Understanding Dexamethasone Phosphate-d4

Dexamethasone phosphate (B84403) is a water-soluble ester of dexamethasone, a potent synthetic glucocorticoid. The deuterated analog, this compound, is a stable isotope-labeled version of Dexamethasone phosphate. In this molecule, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass.

Chemical Identity and CAS Number Ambiguity

A critical point of clarification is the distinction between Dexamethasone-d4 and this compound. "Dexamethasone-d4" refers to the deuterated form of the parent drug, dexamethasone. Conversely, "this compound" is the deuterated version of the phosphate ester prodrug.

There is significant ambiguity and lack of a consistent, unique Chemical Abstracts Service (CAS) number for this compound. Often, the CAS number for the non-deuterated Dexamethasone phosphate is used, which can be a source of confusion. It is crucial for researchers to verify the identity of the compound with the supplier.

Physicochemical Properties

The physicochemical properties of this compound are comparable to its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of four deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C22H26D4FO8P | [1] |

| Molecular Weight | 476.47 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

| Shipping Condition | Stable at ambient temperature for short periods. | [1] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, the general synthetic route can be inferred from the well-established methods for producing non-deuterated Dexamethasone phosphate. The process involves the phosphorylation of the corresponding deuterated precursor, Dexamethasone-d4.

A common method for the synthesis of Dexamethasone phosphate involves the esterification of dexamethasone with a phosphorylating agent, such as pyrophosphoryl chloride, in a suitable solvent like anhydrous tetrahydrofuran. This is followed by hydrolysis and purification steps. For the synthesis of this compound, the starting material would be Dexamethasone-d4.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for the quantification of Dexamethasone phosphate in biological matrices.

Use as an Internal Standard in LC-MS/MS

Dexamethasone-d4 is frequently used as an internal standard for the quantification of dexamethasone in human plasma.[2] The methodology can be adapted for the analysis of Dexamethasone phosphate using this compound as the internal standard.

Experimental Protocol: Quantification of Dexamethasone Phosphate in Human Plasma

This protocol is a representative example and may require optimization for specific applications.

1. Sample Preparation: Liquid-Liquid Extraction [2]

-

To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

-

Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

-

Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [3]

-

Chromatographic Column: C18 column (e.g., 50 x 3 mm, 5 µm).[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 0.500 mL/min.[3]

-

Injection Volume: 10 µL.

3. Mass Spectrometric Detection [3]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dexamethasone phosphate: Precursor ion > Product ion (to be determined empirically).

-

This compound: Precursor ion > Product ion (to be determined empirically, expected to be +4 Da compared to the non-deuterated analyte).

-

Signaling Pathway

Dexamethasone, the active form of Dexamethasone phosphate, exerts its effects by binding to the glucocorticoid receptor (GR). The binding of dexamethasone to the cytoplasmic GR triggers a conformational change, leading to the dissociation of chaperone proteins.[4] The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression in several ways.[5] It can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes to either activate or repress transcription.[4][5] Additionally, the GR can interact with other transcription factors to indirectly regulate gene expression.[5]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound as an internal standard.

Caption: Workflow for Pharmacokinetic Analysis.

References

- 1. This compound (Dexamethasone 21-phosphate-d4) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Dexamethasone phosphate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Dexamethasone phosphate-d4, a deuterated analog of the widely used corticosteroid, Dexamethasone phosphate (B84403). This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the synthetic route, detailed experimental protocols, and analytical characterization, including spectroscopic and chromatographic data.

Synthesis of this compound

The synthesis of this compound is predicated on the phosphorylation of its deuterated precursor, Dexamethasone-d4. The deuterium (B1214612) labels are strategically incorporated into the molecule for use in mass spectrometry-based quantification.

Starting Material: The synthesis commences with Dexamethasone-d4, where four hydrogen atoms are replaced by deuterium. Based on commercially available standards, the deuteration typically occurs at the C4, C6, and C21 positions.[1][2]

Reaction Scheme: The primary synthetic step involves the phosphorylation of the C21 hydroxyl group of Dexamethasone-d4. A common and effective method for this transformation is the use of a phosphorylating agent such as pyrophosphoryl chloride in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures to control reactivity and minimize side products. Subsequent hydrolysis and neutralization yield the desired this compound.

Experimental Protocol: Phosphorylation of Dexamethasone-d4

-

Materials:

-

Dexamethasone-d4

-

Pyrophosphoryl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Purified water

-

Sodium bicarbonate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid for acidification (e.g., hydrochloric acid)

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Dexamethasone-d4 in anhydrous THF.

-

Cool the solution to a low temperature, typically between -35°C and -45°C, using a suitable cooling bath.

-

Slowly add pyrophosphoryl chloride to the cooled solution while maintaining the low temperature.

-

Allow the reaction to stir at this temperature for a specified period, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of purified water.

-

Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, with the notable absence of signals corresponding to the protons at the deuterated positions (C4, C6, and C21). The integration of the remaining proton signals can be used to confirm the extent of deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the steroid backbone. The signals for the deuterated carbons will exhibit coupling to deuterium (C-D coupling) and may appear as multiplets or show reduced intensity due to longer relaxation times.

-

³¹P NMR: Phosphorus-31 NMR spectroscopy is a crucial tool to confirm the successful phosphorylation, which will show a characteristic signal for the phosphate group.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the synthesized compound.

-

Expected Molecular Ion: The molecular weight of this compound is 476.47 g/mol .[3] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.

-

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be similar to that of Dexamethasone phosphate, with mass shifts corresponding to the deuterium labels in the fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of this compound.

Table 1: HPLC Method Parameters for Dexamethasone Phosphate Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | C18 reverse-phase |

| Mobile Phase | Acetonitrile and 0.1% sodium dihydrogen phosphate monohydrate (50:50) | 0.1% orthophosphoric acid:acetonitrile (60:40 v/v)[4] |

| Flow Rate | 1.0 mL/min | 1 mL/min[4] |

| Detection | UV at 254 nm | UV at 240 nm[4] |

| Injection Volume | 20 µL | 10 µL[5] |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Glucocorticoid Receptor Signaling Pathway

Dexamethasone, the active form of Dexamethasone phosphate, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

Caption: Glucocorticoid receptor signaling pathway.

Quantitative Data Summary

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₆D₄FO₈P |

| Molecular Weight | 476.47 g/mol [3] |

| Exact Mass | 476.19134005 Da[3] |

| Appearance | Solid |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Absence of signals for protons at C4, C6, and C21. |

| ¹³C NMR | Presence of C-D coupling for carbons at C4, C6, and C21. |

| ³¹P NMR | Characteristic signal for the phosphate group. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of 476.1913 Da. |

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical methods described herein are intended to support researchers and scientists in the pharmaceutical and drug development fields. The use of deuterated standards like this compound is critical for advancing our understanding of the pharmacokinetics and metabolism of this important corticosteroid.

References

Deuterated Dexamethasone Phosphate: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of deuterated dexamethasone (B1670325) phosphate (B84403), a critical tool in modern biomedical and pharmaceutical research. It covers the fundamental properties, mechanism of action, and detailed experimental applications, with a focus on its role as an internal standard in quantitative mass spectrometry.

Core Properties and Rationale for Deuteration

Dexamethasone phosphate is a water-soluble ester prodrug of dexamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2] Due to its poor aqueous solubility, the phosphate form is utilized for injectable formulations.[1][3] In research, particularly in pharmacokinetics, stable isotope-labeled compounds are indispensable. Deuteration, the substitution of hydrogen atoms with their heavy isotope deuterium (B1214612), provides an ideal internal standard for mass spectrometry-based quantification.[4]

A deuterated internal standard, such as dexamethasone-d4 (B1163419) or dexamethasone-d5 (B563859) phosphate, is chemically identical to the analyte but has a higher mass.[5] This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled drug. This co-elution ensures that any variations during sample preparation, extraction, and analysis—such as extraction loss or matrix-induced ion suppression—affect both the analyte and the standard equally, enabling highly accurate and precise quantification.

Physicochemical Properties

The key physicochemical properties of dexamethasone phosphate and a common deuterated variant are summarized below. The addition of deuterium atoms results in a predictable mass shift, which is fundamental to its application.

| Property | Dexamethasone Phosphate | Dexamethasone-d4 Phosphate (Typical) |

| Chemical Formula | C₂₂H₃₀FO₈P | C₂₂H₂₆D₄FO₈P |

| Average Molecular Weight | 472.44 g/mol [6] | ~476.46 g/mol |

| Monoisotopic Mass | 472.166233 Da[7] | ~476.191381 Da |

| Form | Water-soluble phosphate ester[1] | Water-soluble phosphate ester |

| Primary Application | Prodrug of Dexamethasone[8] | Internal Standard for Mass Spectrometry[5][9] |

| CAS Number | 312-93-6[7] | Varies by supplier and deuteration pattern |

Mechanism of Action: Glucocorticoid Receptor Signaling

Dexamethasone exerts its effects by acting as a potent agonist for the glucocorticoid receptor (GR).[7][10] The signaling cascade is a primary mechanism controlling inflammation, metabolism, and stress responses.

The process begins when dexamethasone, a lipophilic molecule, diffuses across the cell membrane. In the cytoplasm, it binds to the GR, which is part of a large, inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[10] This activated GR-ligand complex then translocates into the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10][11] This binding directly modulates (either activating or repressing) the transcription of hundreds of genes, leading to the physiological and therapeutic effects of the drug.[10][12]

Experimental Protocols: Quantitative Analysis by LC-MS/MS

The primary application of deuterated dexamethasone phosphate is in the accurate quantification of dexamethasone in biological matrices such as plasma, serum, or tissue homogenates.[13][14] Below is a representative protocol for this purpose using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective

To determine the concentration of dexamethasone in human plasma using deuterated dexamethasone as an internal standard (IS).

Materials

-

Human plasma (blank, spiked calibration standards, and unknown samples)

-

Dexamethasone reference standard

-

Deuterated Dexamethasone (e.g., Dexamethasone-d4) as Internal Standard (IS)

-

Acetonitrile (B52724) (LC-MS grade)[15]

-

Methanol (LC-MS grade)

-

Formic acid or Ammonium acetate (B1210297) (LC-MS grade)[9][16]

-

Water (LC-MS grade)

-

Microcentrifuge tubes and vials

Protocol

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of dexamethasone in methanol.

-

Prepare a 1 mg/mL stock solution of deuterated dexamethasone (IS) in methanol.

-

From these stocks, create a series of working standard solutions for spiking into blank plasma to generate a calibration curve (e.g., ranging from 0.25 to 250 ng/mL).[16]

-

Prepare a dedicated IS working solution (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation Method):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution to each tube and vortex briefly. The use of a deuterated standard is considered the most suitable approach for LC-MS/MS analysis.[17]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[14][18]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[13]

-

Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[16][18]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 20% B for 2 minutes.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).[14]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Example LC-MS/MS Parameters

The selection of specific mass transitions is crucial for the selectivity of the assay. The values below are representative and should be optimized for the specific instrument in use.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

| Dexamethasone | 393.2 / 393.4[13][16] | 373.2 / 373.3[13][16] | 15 - 25 |

| 393.2[19] | 355.1[19] | 20 - 30 | |

| Dexamethasone-d4 (IS) | 397.2 | 377.2[20] | 15 - 25 |

| Beclomethasone (Alternative IS) | 409.3[21] | 391.1[21] | 15 |

-

Data Analysis:

-

Integrate the peak areas for both dexamethasone and the deuterated IS for each sample.

-

Calculate the peak area ratio (Dexamethasone Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the prepared standards.

-

Determine the concentration of dexamethasone in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Overview

The entire process, from sample receipt to final data reporting, follows a structured workflow designed to ensure accuracy and reproducibility. The use of a deuterated internal standard is a cornerstone of this process, integrated at the very beginning to account for variability throughout.

Conclusion

Deuterated dexamethasone phosphate is an essential tool for researchers requiring high-fidelity quantification of dexamethasone in complex biological samples. Its use as an internal standard in LC-MS/MS methods corrects for analytical variability, thereby providing the accuracy and precision necessary for demanding applications such as pharmacokinetic, toxicokinetic, and clinical monitoring studies. Understanding its properties and the detailed protocols for its use enables scientists to generate robust and reliable data in drug development and biomedical research.

References

- 1. Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Dexamethasone sodium phosphate | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dexamethasone Phosphate | C22H30FO8P | CID 9400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexamethasone-stimulated glucocorticoid receptor signaling positively regulates the endoplasmic reticulum-associated degradation (ERAD) mechanism in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

- 13. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [ourarchive.otago.ac.nz]

- 19. accesson.kr [accesson.kr]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dexamethasone Phosphate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune conditions. Its phosphate (B84403) ester, dexamethasone phosphate, is a commonly administered prodrug that is rapidly converted to the active dexamethasone form in the body.[1][2] The deuterated isotopologue, dexamethasone phosphate-d4, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure precise quantification of dexamethasone.[3][4][5] While the core mechanism of action of this compound is considered identical to its non-deuterated counterpart, the substitution of hydrogen with deuterium (B1214612) atoms can introduce a kinetic isotope effect, potentially leading to a reduced rate of metabolism and an extended half-life.[3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of dexamethasone, with the understanding that these principles directly apply to its deuterated form.

The Glucocorticoid Receptor: The Central Mediator of Dexamethasone Action

The biological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[6] In its inactive state, the GR resides in the cytoplasm as part of a multi-protein complex. Upon binding to dexamethasone, the GR undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.

Dual Modes of Action: Genomic and Non-Genomic Pathways

Dexamethasone exerts its profound anti-inflammatory and immunosuppressive effects through two principal mechanisms: genomic and non-genomic pathways.

Genomic Mechanism: Regulation of Gene Expression

The genomic actions of dexamethasone are the most well-characterized and are responsible for the majority of its therapeutic effects. These actions involve the direct and indirect regulation of gene transcription.

Upon translocation to the nucleus, the dexamethasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the transcription of genes with anti-inflammatory properties.

A crucial aspect of dexamethasone's anti-inflammatory activity is its ability to repress the expression of pro-inflammatory genes. This is achieved through several mechanisms:

-

Inhibition of Transcription Factors: The dexamethasone-GR complex can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8][9][10][11] This interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of inflammatory cytokines, chemokines, and adhesion molecules.

-

Induction of Inhibitory Proteins: Dexamethasone can induce the expression of proteins that inhibit pro-inflammatory signaling pathways. For example, it can upregulate the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm.[10]

Non-Genomic Mechanism: Rapid, Non-transcriptional Effects

Dexamethasone can also elicit rapid biological effects that are independent of gene transcription. These non-genomic actions are thought to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes. These rapid effects can influence various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Key Signaling Pathways Modulated by Dexamethasone

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Dexamethasone potently inhibits this pathway by increasing the expression of the inhibitory protein IκBα and by direct protein-protein interaction between the GR and NF-κB subunits, preventing their transcriptional activity.[7][10]

The AP-1 Signaling Pathway

The transcription factor AP-1, a dimer of proteins from the Jun and Fos families, is another critical mediator of inflammation. Dexamethasone represses AP-1 activity, thereby inhibiting the expression of numerous inflammatory genes.[8][9][11]

The MAPK Signaling Pathway

The MAPK signaling pathways (including p38, JNK, and ERK) are involved in cellular responses to a variety of stimuli, including inflammatory cytokines. Dexamethasone can modulate MAPK signaling, often through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thus dampening the inflammatory cascade.[12][13][14]

Quantitative Data on Dexamethasone Activity

The following tables summarize key quantitative data related to the mechanism of action of dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Parameter | Value | Cell/System | Reference |

| Kd | 5.7 ± 0.3 nM | Human Mononuclear Leukocytes | [15] |

| Kd | 6.7 ± 0.5 nM | Human Mononuclear Leukocytes | [15] |

| Kd | 5 nM | Human Glucocorticoid Receptor | [16] |

Table 2: IC50 Values for Dexamethasone Inhibition of Cytokine Production

| Cytokine | IC50 (nM) | Cell Type/Stimulus | Reference |

| IL-6 | 1 - 10 | Alveolar Macrophages (LPS-stimulated) | [17] |

| TNF-α | 1 - 10 | Alveolar Macrophages (LPS-stimulated) | [17] |

| IL-8 | 10 - 100 | Alveolar Macrophages (LPS-stimulated) | [17] |

| IL-1β | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |

| IL-6 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |

| TNF-α | Significant inhibition at 1-100 nM | Human Whole Blood Cells (LPS-stimulated) | [18] |

| IFN-γ | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |

| IL-2 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |

| IL-4 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |

| IL-10 | Significant inhibition at 1-100 nM | Human Whole Blood Cells (PHA-stimulated) | [18] |

| IL-6 | ~0.5 x 10-8 M | LPS-induced in whole blood cells | [19] |

| CXCL8 | Inhibition observed at 0.01-1000 nM | Human Lung Fibroblasts (TNF-α/IL-1β stimulated) | [20] |

| IL-6 | Inhibition observed at 0.01-1000 nM | Human Lung Fibroblasts (TNF-α/IL-1β stimulated) | [20] |

Table 3: Dexamethasone-Induced Changes in Gene Expression

| Gene | Fold Change | Cell Type/Treatment | Reference |

| Myocilin (MYOC) | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |

| Decorin | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |

| Insulin-like growth factor binding protein 2 | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |

| Ferritin L chain | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |

| Fibulin-1C | > 2-fold increase | Human Trabecular Meshwork Cells (10-7 M Dex) | [21] |

| CRISPLD2 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |

| DUSP1 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |

| KLF15 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |

| PER1 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |

| TSC22D3 | Differentially Expressed | Human Airway Smooth Muscle Cells (1 µM Dex) | [22] |

| PCDHB7 | Significantly affected | Pig Liver (Dexamethasone treated) | [23] |

| Various Genes | >30% of present genes affected | Pig Liver (Dexamethasone treated) | [23] |

| Various Genes | 1236 genes regulated in Hypothalamus, 1062 in Hippocampus | Mouse Brain (Dexamethasone treated) | [24] |

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Purified human GR or cell lysate containing GR.

-

Radiolabeled ligand: [3H]dexamethasone.

-

Unlabeled dexamethasone (for non-specific binding).

-

Test compound.

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, with molybdate (B1676688) to stabilize the receptor).

-

Separation medium (e.g., dextran-coated charcoal or filtration apparatus).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled dexamethasone.

-

In a multi-well plate or microcentrifuge tubes, incubate a fixed concentration of the GR preparation with a fixed concentration of [3H]dexamethasone (typically at or below its Kd).[25]

-

Add increasing concentrations of the test compound to competition wells.

-

For total binding, add only the radiolabeled ligand and GR.

-

For non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone along with the radiolabeled ligand and GR.[25]

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).[25]

-

Separate bound from free radioligand using dextran-coated charcoal or a filtration method.

-

Quantify the radioactivity of the bound ligand using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[25]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of the glucocorticoid receptor in response to dexamethasone treatment.

Materials:

-

Cell line of interest (e.g., A549 human lung carcinoma cells).

-

Dexamethasone.

-

Formaldehyde (B43269) (for cross-linking).

-

Glycine (to quench cross-linking).

-

Lysis buffer.

-

Sonication equipment.

-

ChIP-grade anti-GR antibody.

-

Protein A/G magnetic beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for library preparation and next-generation sequencing.

Procedure:

-

Culture cells to the desired confluency and treat with dexamethasone or vehicle control for the specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin into fragments of a desired size range (e.g., 200-600 bp).

-

Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitate the GR-DNA complexes by incubating the chromatin with an anti-GR antibody overnight.

-

Capture the antibody-GR-DNA complexes using protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the GR-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify GR binding sites (peaks) and perform downstream analyses such as motif discovery and gene ontology.

Visualizations

Caption: Genomic signaling pathway of dexamethasone.

Caption: Non-genomic signaling pathway of dexamethasone.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Pharmacokinetics of dexamethasone and its phosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Dexamethasone-d4 | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone regulates AP-1 to repress TNF-alpha induced MCP-1 production in human glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]

- 14. researchgate.net [researchgate.net]

- 15. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cDNA microarray analysis of gene expression changes induced by dexamethasone in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

- 24. karger.com [karger.com]

- 25. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for Dexamethasone Phosphate-d4

For researchers, scientists, and drug development professionals utilizing Dexamethasone (B1670325) phosphate-d4, a deuterated analog of Dexamethasone phosphate, sourcing high-purity standards and understanding its application are critical. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and detailed experimental protocols for the application of Dexamethasone phosphate-d4, primarily as an internal standard in analytical assays.

Commercial Availability and Specifications

This compound is available from a select number of specialized chemical suppliers. The compound is predominantly used in research and development, particularly in pharmacokinetic and bioequivalence studies where it serves as an ideal internal standard for mass spectrometry-based quantification of dexamethasone. Below is a comparative table of commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Formats | Storage Conditions |

| InvivoChem | This compound | 214672-90-5 | C22H26D4FO8P | ≥98% | Not specified | Solid powder | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

| Clearsynth | Dexamethasone 21-Phosphate-d4 | 312-93-6 (Unlabeled) | Not specified | High quality, Certificate of Analysis provided | Not specified | Not specified | Not specified |

| Simson Pharma | Dexamethasone D4 | 2483831-63-4 | C22H29FO5 (non-phosphorylated) | High quality, Certificate of Analysis provided | Not specified | In stock | Not specified |

Note: Simson Pharma offers Dexamethasone-d4, the non-phosphorylated form. Researchers should verify the specific form required for their application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 476.47 g/mol | PubChem |

| Appearance | Typically a solid at room temperature | InvivoChem[1] |

| Solubility | May be soluble in DMSO, H2O, Ethanol, or DMF | InvivoChem[1] |

Experimental Protocols: Quantification of Dexamethasone using this compound by LC-MS/MS

This compound is commonly employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of dexamethasone in biological matrices such as plasma. The deuterated standard co-elutes with the non-deuterated analyte and is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

A sensitive and rapid quantitation method for dexamethasone in human plasma utilizes a liquid-liquid phase extraction procedure with Dexamethasone-d4 as the internal standard.[2]

-